molecular formula C15H8ClF3N2OS B2825171 N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-64-5

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2825171
CAS No.: 330189-64-5
M. Wt: 356.75
InChI Key: HIERCXFTGRBDCW-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H8ClF3N2OS and its molecular weight is 356.75. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Efficiency: Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. Experimental findings demonstrate that these compounds offer higher inhibition efficiencies against steel corrosion compared to other inhibitors in the benzothiazole family, indicating their potential for protecting metal surfaces against corrosion (Hu et al., 2016).

Antimicrobial Activity

  • Antibacterial and Antifungal Studies: Novel benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Studies show that these compounds exhibit significant activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Obasi et al., 2017).

Antitumor Agents

  • Potent Antitumor Activity: Research into benzothiazole derivatives has identified compounds with potent in vivo inhibitory effects on tumor growth, highlighting their potential as antitumor agents. These findings open pathways for the development of new cancer therapies (Yoshida et al., 2005).

Material Sciences and Organic Electronics

  • Aggregation-Induced Emission: Benzothiazole-enamide-based boron difluoride complexes have shown properties like aggregation-induced emission, tunable emission, and high solid-state emission efficiency. These characteristics make them suitable for applications in organic electronics and as fluorescent sensors for acidic vapors (Liu et al., 2015).

Green Chemistry for Synthesis

  • Advancements in Green Chemistry: The synthesis of benzothiazole compounds has been aligned with green chemistry principles, focusing on environmentally friendly processes. This includes using less hazardous chemical syntheses and raw materials like carbon dioxide (CO2), which is pivotal for sustainable chemistry practices (Gao et al., 2020).

Antidiabetic Agents

  • Antihyperglycemic Agents: Certain benzothiazole derivatives have been identified as new antihyperglycemic agents, showing promise for the treatment of diabetes mellitus. This suggests their potential in developing new therapies for managing blood sugar levels (Nomura et al., 1999).

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2OS/c16-10-4-5-11-12(7-10)23-14(20-11)21-13(22)8-2-1-3-9(6-8)15(17,18)19/h1-7H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIERCXFTGRBDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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